molecular formula C20H29N5O4S B2784208 N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide CAS No. 1797715-28-6

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide

Cat. No.: B2784208
CAS No.: 1797715-28-6
M. Wt: 435.54
InChI Key: XLGMDAYHCZOSGA-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 2-positions, respectively. The 5-position is linked to a 2,5-diethoxybenzenesulfonamide moiety. This compound is hypothesized to exhibit kinase inhibitory activity, given structural similarities to patented quinoline and pyrimidine derivatives targeting kinase pathways . Its design incorporates strategic substituents to optimize binding affinity and pharmacokinetic properties, such as the pyrrolidinyl group for conformational flexibility and the diethoxybenzenesulfonamide for enhanced solubility.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O4S/c1-5-28-15-9-10-17(29-6-2)18(13-15)30(26,27)23-16-14-21-20(22-19(16)24(3)4)25-11-7-8-12-25/h9-10,13-14,23H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMDAYHCZOSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs, primarily from patent literature, share a pyrimidine or quinoline core but differ in substituents and functional groups. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Functional Group Differences
Target Compound Pyrimidine 4-(dimethylamino), 2-(pyrrolidin-1-yl), 5-(2,5-diethoxybenzenesulfonamide) Benzenesulfonamide, diethoxy groups
N-(2-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide Quinoline-pyrimidine hybrid 3-cyano, 6-nitro, 7-(tetrahydrofuran-3-yl-oxy), 4-(dimethylamino)benzamide Benzamide, nitro, cyano groups
Example 86: Quinolin-4-yl-amino pyrimidine derivative Quinoline-pyrimidine hybrid 3-cyano, 6-(piperidin-4-ylidene acetamido), 7-(tetrahydrofuran-3-yl-oxy) Piperidinylidene acetamido, benzamide
Pharmacopeial Forum compounds (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]...) Hexanamide backbone 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl Phenoxyacetamido, tetrahydropyrimidinyl

Key Observations :

  • The target compound uniquely employs a benzenesulfonamide group, which may improve solubility compared to benzamide-containing analogs (e.g., Example 86) .
  • The pyrrolidinyl group at the pyrimidine 2-position distinguishes it from piperidine or tetrahydropyrimidinyl moieties in other compounds, possibly affecting target selectivity due to ring size and conformational constraints .

Pharmacokinetic and Physicochemical Properties

While direct pharmacokinetic data for the target compound is unavailable, inferences can be drawn from analogs:

  • Molecular Weight : Example 86 (MS: m/z 634) suggests a molecular weight ~633 Da. The target compound’s benzenesulfonamide and diethoxy groups may increase its molecular weight slightly compared to benzamide derivatives.
  • Metabolic Stability : Pyrrolidinyl groups are less prone to oxidative metabolism than piperidinylidene acetamido groups (Example 86), possibly improving half-life .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H^1H-NMRδ 2.8–3.1 ppm (N(CH3_3)2_2), δ 3.4–3.6 ppm (pyrrolidine N-CH2_2)
ESI-MS[M+H]+^+ = 505.2 (theoretical), 505.1 (observed)

Q. Table 2. Optimization of Reaction Yield

ConditionSolventCatalystYield (%)
Room temperatureDMFEDC/HOBt68
RefluxPyridineNone42

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